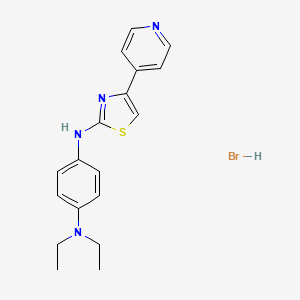
4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide is a complex organic compound that features a benzene ring substituted with diethylamine and pyridinyl-thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-1,3-thiazole with 4-aminopyridine to form the pyridinyl-thiazole intermediate. This intermediate is then reacted with 4-N,4-N-diethyl-1,4-phenylenediamine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and thiazole rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetrakis(4-pyridyl)-1,4-phenylenediamine: A similar compound with multiple pyridyl groups.
4-(4-pyridinyl)benzeneamine: Another related compound with a pyridinyl group attached to a benzene ring.
Uniqueness
4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to its combination of diethylamine and pyridinyl-thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S.BrH/c1-3-22(4-2)16-7-5-15(6-8-16)20-18-21-17(13-23-18)14-9-11-19-12-10-14;/h5-13H,3-4H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPWSCJDDEUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
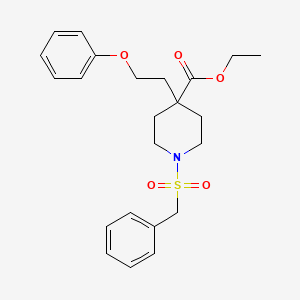
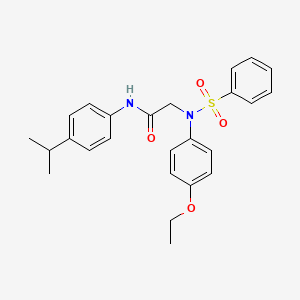
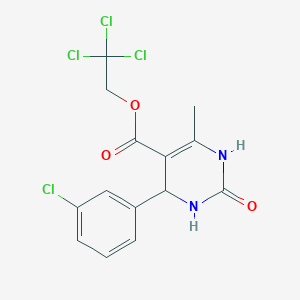
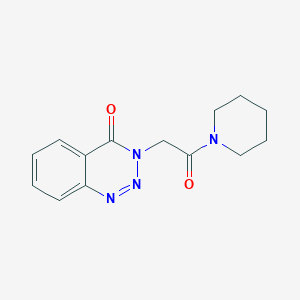
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
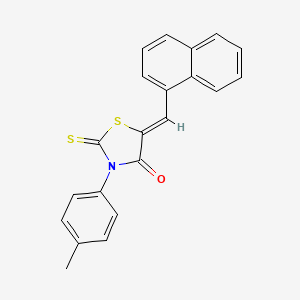
![N-(4-iodophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5120664.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)
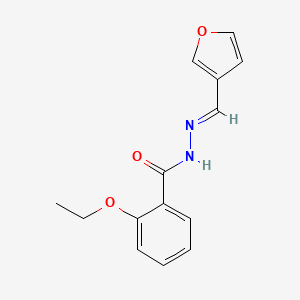
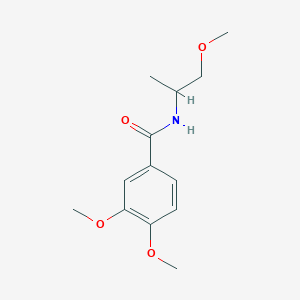
![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenylprop-2-en-1-one](/img/structure/B5120705.png)
![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![3-METHYL-4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5120719.png)
